![molecular formula C5H12N2O4S B1451759 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid CAS No. 1042806-04-1](/img/structure/B1451759.png)
2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid
Overview
Description
“2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid” is a chemical compound with the CAS Number: 1042806-04-1. It has a molecular weight of 196.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is [(dimethylamino)sulfonylamino]acetic acid . The InChI code for this compound is 1S/C5H12N2O4S/c1-6(2)12(10,11)7(3)4-5(8)9/h4H2,1-3H3,(H,8,9) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Amino Acid Analysis
2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid is useful in amino acid analysis, particularly as a solvent for the ninhydrin reaction. It has been shown to be a superior solvent compared to Methyl Cellosolve for the reduced form of ninhydrin (hydrindantin), offering equal performance with improved stability in amino acid determination methods (Moore, 1968).
Synthesis of Anti-inflammatory Agents
This compound has been involved in the synthesis of various derivatives aimed at potential anti-inflammatory applications. Specifically, its use in synthesizing pyrrole-1-acetic acids, which are considered for their anti-inflammatory properties, exemplifies its role in medicinal chemistry (Ross & Sowell, 1987).
Antioxidant and Enzyme Inhibition Studies
The synthesis and characterization of new amino acid derivatives, including 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid, have been studied for their antioxidant properties and inhibitory activity against enzymes like xanthine oxidase. This is significant in exploring potential therapeutic applications (Ikram et al., 2015).
Antibacterial Applications
Research has been conducted on derivatives of 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid for their antibacterial properties. The creation of specific aminoalkyl esters of substituted acetic and propionic acids, which include this compound, has shown promising antibacterial activity (Isakhanyan et al., 2013).
Heterocyclic Synthesis
Its application extends to the synthesis of heterocyclic compounds. For instance, its involvement in the creation of imidazolecarboxaldehydes and their rearrangement illustrates its versatility in organic synthesis and the development of novel compounds with potential biological activities (Kim et al., 1995).
Safety and Hazards
properties
IUPAC Name |
2-[dimethylsulfamoyl(methyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4S/c1-6(2)12(10,11)7(3)4-5(8)9/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZSHPXCIOYHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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